4-Aminotetrahydrothiophene-3-ol 1,1-dioxide
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Overview
Description
4-Aminotetrahydrothiophene-3-ol 1,1-dioxide is a sulfur-containing heterocyclic compound with the molecular formula C4H9NO3S and a molecular weight of 151.19 g/mol . This compound is characterized by the presence of an amino group, a hydroxyl group, and a sulfone group within a tetrahydrothiophene ring structure. It is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals .
Mechanism of Action
Biochemical Pathways
One study suggests that non-electrophilic small molecules like this compound may activate nrf2-driven transcription, which could be therapeutically beneficial in disease states associated with oxidative stress and inflammation .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of this compound is currently unknown .
Biochemical Analysis
Biochemical Properties
4-Aminotetrahydrothiophene-3-ol 1,1-dioxide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with oxidoreductases, which are enzymes involved in oxidation-reduction reactions. The nature of these interactions often involves the compound acting as a substrate or inhibitor, thereby modulating the enzyme’s activity .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Additionally, the compound can alter the expression of certain genes involved in metabolic processes, leading to changes in cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to active sites of enzymes, either inhibiting or activating them. This binding can lead to changes in the enzyme’s conformation and activity. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, which are important for understanding its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing certain metabolic pathways. At higher doses, it can become toxic, leading to adverse effects such as cellular damage or organ toxicity. Understanding the dosage threshold is crucial for determining the compound’s safety and efficacy in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are essential for the metabolism of various compounds. These interactions can influence metabolic flux and alter the levels of metabolites within the cell. The compound’s role in these pathways highlights its potential impact on cellular metabolism and its therapeutic potential .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. Understanding these transport mechanisms is essential for predicting the compound’s bioavailability and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence the compound’s interactions with other biomolecules and its overall efficacy in biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminotetrahydrothiophene-3-ol 1,1-dioxide typically involves the reaction of 3,4-epoxytetrahydrothiophene-1,1-dioxide with ammonia or an amine under controlled conditions . The reaction proceeds through nucleophilic substitution, where the epoxide ring is opened by the nucleophile, resulting in the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound is generally produced in small quantities for research purposes. The synthesis is carried out in specialized laboratories equipped with the necessary safety and handling protocols for sulfur-containing compounds .
Chemical Reactions Analysis
Types of Reactions: 4-Aminotetrahydrothiophene-3-ol 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfone group can be reduced to a sulfide under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of sulfides.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
4-Aminotetrahydrothiophene-3-ol 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
4-Methylaminotetrahydrothiophene-3-ol 1,1-dioxide: Similar structure with a methyl group instead of an amino group.
4-Hydroxy-3-aminosulfolane: Similar structure with a different arrangement of functional groups.
Uniqueness: 4-Aminotetrahydrothiophene-3-ol 1,1-dioxide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both amino and hydroxyl groups within the tetrahydrothiophene ring enhances its reactivity and potential for forming diverse derivatives .
Properties
CAS No. |
20688-37-3 |
---|---|
Molecular Formula |
C4H9NO3S |
Molecular Weight |
151.19 g/mol |
IUPAC Name |
(3R,4R)-4-amino-1,1-dioxothiolan-3-ol |
InChI |
InChI=1S/C4H9NO3S/c5-3-1-9(7,8)2-4(3)6/h3-4,6H,1-2,5H2/t3-,4-/m0/s1 |
InChI Key |
REXPOWCRPFUCHS-IMJSIDKUSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](CS1(=O)=O)O)N |
SMILES |
C1C(C(CS1(=O)=O)O)N |
Canonical SMILES |
C1C(C(CS1(=O)=O)O)N |
55261-00-2 20688-37-3 |
|
Pictograms |
Irritant |
Origin of Product |
United States |
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